

Venglustat in Clinical Trials: Application Notes and Protocols for Researchers

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage, administration, and experimental protocols of **Venglustat** as investigated in various clinical trials. **Venglustat** is an orally administered small molecule inhibitor of glucosylceramide synthase (GCS), a key enzyme in the synthesis of most glycosphingolipids.[1][2] By reducing the production of glucosylceramide (GL-1), **Venglustat** aims to decrease the accumulation of downstream glycosphingolipids implicated in the pathophysiology of several lysosomal storage disorders and other diseases.[3][4]

I. Quantitative Data Summary

The following tables provide a structured summary of **Venglustat** dosage and administration across various clinical trials, categorized by disease indication.

Table 1: Venglustat Dosage and Administration in Fabry Disease Clinical Trials



Trial Identifier	Phase	Dosage	Formulat ion	Administ ration Schedul e	Patient Populati on	Treatme nt Duration	Status (as of late 2025)
NCT0222 8460	2a	15 mg	Oral capsules	Once daily	treatment -naïve adult males with classic Fabry disease. [5][6]	26 weeks	Complete d
NCT0248 9344 (Extensio n of NCT0222 8460)	2a	15 mg	Oral capsules	Once daily	8 patients who complete d NCT0222 8460.[5]	Up to 2.5 additional years	Complete d



NCT0520 6773 (PERIDO T)	3	15 mg	Oral tablets	Once daily	Approxim ately 114 treatment -naïve or untreated (for at least 6 months) patients aged 16 and older with Fabry disease. [7][8]	1 year (doubleblind), with an optional 12-month openlabel extension .[8][9]	Recruitin g
NCT0528 0548 (CARAT)	3	Not specified	Oral tablets	Once daily	Approxim ately 90 adults (18-65 years) with Fabry disease and left ventricula r hypertrop hy.[7]	1.5 years, with a long-term extension of up to nearly 3 years.[7]	Recruitin g

Table 2: Venglustat Dosage and Administration in Gaucher Disease Clinical Trials



Trial Identifier	Phase	Dosage	Formulat ion	Administ ration Schedul e	Patient Populati on	Treatme nt Duration	Status (as of late 2025)
NCT0284 3035 (LEAP)	2	15 mg	Oral	Once daily (in combinati on with Cerezym e)	Adult patients with Gaucher Disease Type 3. [10][11]	1 year, with an ongoing long-term extension .[10]	Active, not recruiting
NCT0522 2906 (LEAP2M ONO)	3	Not specified	Oral tablets	Once daily	Adult and pediatric patients (≥12 years) with Gaucher Disease Type 3 treated with Enzyme Replace ment Therapy (ERT) for at least 3 years. [12]	52 weeks (double-blind), followed by an open-label extension .[5]	Recruitin g

Table 3: Venglustat Dosage and Administration in Parkinson's Disease (GBA-PD) Clinical Trials



Trial Identifier	Phase	Dosage	Formulat ion	Administ ration Schedul e	Patient Populati on	Treatme nt Duration	Status (as of late 2025)
NCT0290 6020 (MOVES- PD) - Part 1	2	4 mg, 8 mg, and 15 mg (dose escalatio n)	Oral	Once daily	patients with early- stage Parkinso n's disease and a GBA mutation. [13][14]	Up to 36 weeks (52 weeks for Japanes e participa nts).[14]	Complete d
NCT0290 6020 (MOVES- PD) - Part 2	2	15 mg	Oral	Once daily	patients with early- stage Parkinso n's disease and a GBA1 mutation. [15]	52 weeks, with a 2- year follow-up. [4]	Terminat ed

Table 4: Venglustat Dosage and Administration in Autosomal Dominant Polycystic Kidney Disease (ADPKD) Clinical Trials

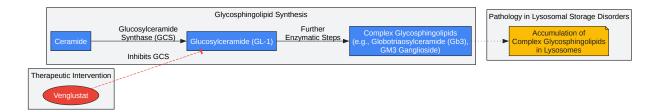


Trial Identifier	Phase	Dosage	Formulat ion	Administ ration Schedul e	Patient Populati on	Treatme nt Duration	Status (as of late 2025)
NCT0352 3728 (STAGE D-PKD) - Stage 1	2/3	8 mg and 15 mg	Oral capsules	Once daily	236 adults with rapidly progressi ng ADPKD. [15][16]	18 months	Terminat ed
NCT0352 3728 (STAGE D-PKD) - Stage 2	2/3	15 mg	Oral capsules	Once daily	adults with rapidly progressi ng ADPKD. [15][16]	24 months	Terminat ed

II. Signaling Pathway and Mechanism of Action

Venglustat acts by inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids. This "substrate reduction" approach is designed to decrease the production of glucosylceramide (GL-1), thereby reducing the accumulation of downstream metabolites that are pathogenic in various lysosomal storage diseases.





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Caption: Glycosphingolipid synthesis pathway and the inhibitory action of **Venglustat**.

III. Experimental Protocols

The following sections detail the methodologies for key clinical trials investigating **Venglustat**.

A. Fabry Disease: Phase 2a Study (NCT02228460)

This open-label, single-arm study aimed to assess the safety, pharmacodynamics, pharmacokinetics, and exploratory efficacy of **Venglustat** in treatment-naïve adult male patients with classic Fabry disease.[5]

- 1. Patient Population:
- Inclusion Criteria:
 - Male, 18-37 years of age.[5]
 - Confirmed diagnosis of classic Fabry disease.[5]
 - Treatment-naïve.[5]
- Exclusion Criteria:



- Prior enzyme replacement therapy or other Fabry-specific treatment.
- 2. Study Design and Intervention:
- Dosage and Administration: 15 mg of Venglustat administered orally as capsules once daily.
 [7]
- Treatment Duration: 26 weeks.[5]
- Extension Study (NCT02489344): Eligible patients could continue treatment for up to an additional 2.5 years.[7]
- 3. Key Assessments:
- Primary Endpoint: Change from baseline in globotriaosylceramide (Gb3) accumulation in skin cells at 6 months, evaluated on a severity rating scale (0-3) by a pathologist.[7]
- Secondary Endpoints:
 - Safety and tolerability.
 - Pharmacokinetics of Venglustat.
 - Pharmacodynamic markers, including plasma levels of GL-1, Gb3, and globotriaosylsphingosine (lyso-Gb3).[13]
- Methodology for Gb3 Assessment: Skin biopsies were taken at baseline and at specified follow-up times for histological and electron microscopy analysis to quantify Gb3 inclusions.
 [5]

B. Gaucher Disease Type 3: Phase 3 Study (LEAP2MONO - NCT05222906)

This is a randomized, double-blind, double-dummy, active-comparator study to evaluate the efficacy and safety of **Venglustat** compared to Cerezyme (imiglucerase) in patients with Gaucher Disease Type 3 (GD3).[5]

1. Patient Population:



- Inclusion Criteria:
 - Adults and adolescents (≥12 years of age).
 - Confirmed diagnosis of GD3.
 - Treated with Enzyme Replacement Therapy (ERT) for at least 3 years.
 - Presence of gaze palsy.[12]
 - Modified Scale for the Assessment and Rating of Ataxia (SARA) score of 1 or above.
- Exclusion Criteria:
 - Major organ transplant.
 - Progressive myoclonic epilepsy.
 - Use of strong or moderate inducers or inhibitors of CYP3A.
- 2. Study Design and Intervention:
- Randomization: Patients are randomized to receive either:
 - Oral Venglustat once daily and a placebo infusion every two weeks.
 - Intravenous Cerezyme (imiglucerase) infusion every two weeks and an oral placebo once daily.[5]
- Treatment Duration: 52 weeks, followed by an open-label extension where all participants may receive Venglustat.[5][12]
- 3. Key Assessments:
- Co-Primary Endpoints:
 - Change from baseline in the modified SARA total score at week 52.[5]



- Change from baseline in the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) total scale index score at week 52.[5]
- Secondary Endpoints:
 - Changes in spleen and liver volume.[5]
 - Changes in hemoglobin levels and platelet count.[5]
 - Safety and tolerability.[5]

C. Parkinson's Disease with GBA Mutation: Phase 2 Study (MOVES-PD - NCT02906020)

This two-part, randomized, double-blind, placebo-controlled study was designed to assess the safety, efficacy, and pharmacodynamics of **Venglustat** in patients with early-stage Parkinson's disease and a GBA gene mutation.[13]

- 1. Patient Population:
- Inclusion Criteria:
 - Adults aged 18-80 years.[14]
 - Diagnosis of Parkinson's disease.[14]
 - Heterozygous for a GBA mutation associated with PD.
 - Hoehn and Yahr stage ≤2 at baseline.
- Exclusion Criteria:
 - Montreal Cognitive Assessment (MoCA) score < 20.[14]
 - History of deep brain stimulation.[14]
- 2. Study Design and Intervention:
- Part 1 (Dose Escalation):

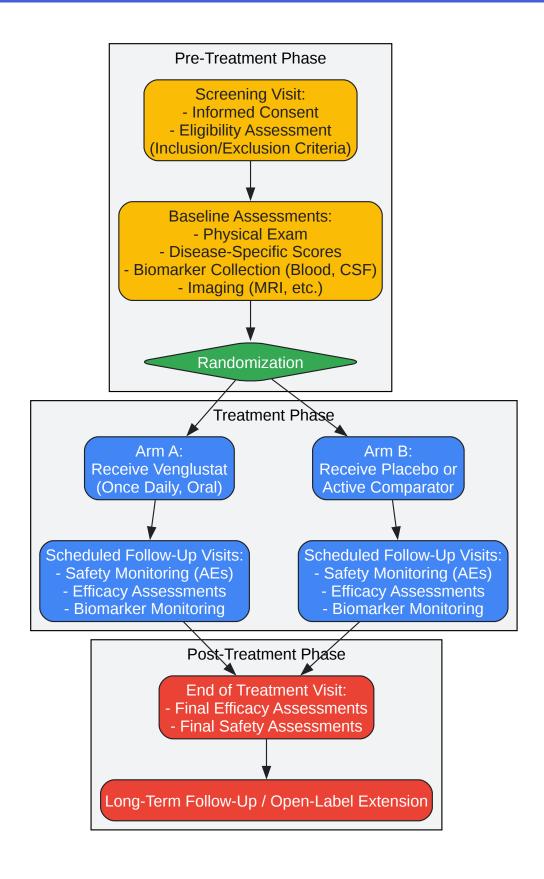


- Sequential cohorts received 4 mg, 8 mg, or 15 mg of oral Venglustat or placebo once daily for 4 weeks.[13]
- · Part 2 (Efficacy):
 - Patients were randomized to receive 15 mg of oral Venglustat or placebo once daily for
 52 weeks.[15]
- 3. Key Assessments:
- Primary Endpoints:
 - Part 1: Safety and tolerability of Venglustat.[13]
 - Part 2: Efficacy as measured by the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score.[15]
- Secondary and Exploratory Endpoints:
 - Pharmacokinetics of Venglustat in plasma and cerebrospinal fluid (CSF).[13]
 - Pharmacodynamic response measured by glucosylceramide (GL-1) levels in plasma and CSF.[13]

IV. Experimental Workflow

The following diagram illustrates a generalized workflow for a patient participating in a randomized, placebo-controlled clinical trial of **Venglustat**.





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Caption: Generalized workflow for a **Venglustat** clinical trial.



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